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Technical Support Center: Ac-DEVD-AFC
Caspase-3/7 Assay
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the impact of cell lysis buffers on the performance of the Acetyl-L-aspartyl-L-

glutamyl-L-valyl-L-aspart-1-al-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC) caspase-3/7

assay.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-DEVD-AFC assay?

The Ac-DEVD-AFC assay is a highly sensitive fluorometric method for detecting the activity of

executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a

synthetic peptide substrate, Ac-DEVD-AFC, which contains the DEVD amino acid sequence

recognized and cleaved by active caspase-3 and -7. The substrate itself is weakly fluorescent.

Upon cleavage, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released. Free

AFC emits a bright yellow-green fluorescence when excited at approximately 400 nm, with an

emission maximum around 505 nm.[1][2][3] The intensity of this fluorescence is directly

proportional to the amount of active caspase-3/7 in the sample.

Q2: Why is the choice of cell lysis buffer so critical for this assay?
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The cell lysis buffer is critical because it must efficiently release active caspase enzymes from

the cell interior without denaturing them or interfering with the subsequent enzymatic reaction.

An ideal lysis buffer preserves the native conformation and activity of caspases, ensuring that

the measured activity accurately reflects the biological state of the cells. Conversely, an

inappropriate buffer can inhibit or artificially activate caspases, or contain components that

quench the fluorescence of the AFC fluorophore, leading to inaccurate and unreliable results.

Q3: Which type of lysis buffer is recommended for the Ac-DEVD-AFC assay?

For caspase activity assays, it is crucial to use a gentle, non-denaturing lysis buffer. Buffers

containing mild, non-ionic or zwitterionic detergents are preferred. The most commonly

recommended detergents are CHAPS and Triton™ X-100. These detergents effectively

permeabilize cell membranes to release cytosolic proteins, including caspases, while generally

preserving their enzymatic activity. Many commercially available caspase assay kits provide a

lysis buffer with a CHAPS-based formulation.[4][5][6]

Q4: Can I use RIPA buffer for preparing lysates for a caspase activity assay?

It is strongly discouraged to use Radioimmunoprecipitation Assay (RIPA) buffer for preparing

samples for caspase activity assays. RIPA buffer contains harsh ionic detergents, such as

sodium dodecyl sulfate (SDS) and sodium deoxycholate, which are excellent for solubilizing

proteins for applications like Western blotting but are known to denature enzymes. Using RIPA

buffer can lead to several problems:

Inhibition of Caspase Activity: The detergents in RIPA buffer can unfold the caspase enzyme,

destroying its catalytic activity and resulting in a false-negative or significantly

underestimated signal.

Artificial Caspase Activation: Some studies suggest that RIPA buffer can paradoxically lead

to artificial caspase activation by disrupting cellular compartments and releasing other

proteases.

Assay Interference: The components of RIPA buffer may interfere with the fluorescent signal

of the assay.
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Problem Potential Cause(s) Recommended Solution(s)

High Background

Fluorescence (High signal in

negative control/uninduced

samples)

1. Lysis Buffer

Autofluorescence: Some buffer

components may be inherently

fluorescent at the assay

wavelengths.

1. Run a "buffer blank" control

containing only lysis buffer and

reaction buffer. If high,

consider using a different,

high-purity buffer source.

2. Contaminated Reagents:

Buffers or water may be

contaminated with fluorescent

compounds.

2. Use fresh, high-quality

reagents (e.g., ultrapure water)

to prepare all buffers.

3. Non-specific Substrate

Cleavage: Other proteases

released during lysis may

cleave the Ac-DEVD-AFC

substrate.

3. Ensure lysis and all

subsequent steps are

performed on ice to minimize

non-specific protease activity.

Consider adding a cocktail of

protease inhibitors that does

not inhibit cysteine proteases

(caspases).

Low or No Signal (Low

fluorescence in positive

control/induced samples)

1. Inappropriate Lysis Buffer:

Use of a harsh lysis buffer

(e.g., RIPA) has denatured and

inactivated the caspase

enzymes.

1. Switch to a recommended

caspase-compatible lysis

buffer. A CHAPS-based or

other gentle lysis buffer is the

best choice (see Protocol

section).

2. Insufficient Lysis: Cells were

not completely lysed, and

active caspases were not

efficiently released.

2. Optimize the lysis protocol.

Ensure sufficient buffer volume

for the cell pellet size and

consider an additional freeze-

thaw cycle to aid lysis.

3. Caspase Degradation:

Active caspases are known to

be unstable and can be

degraded rapidly after lysis.

3. Perform the assay

immediately after lysate

preparation. Keep lysates on

ice at all times.
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High Variability Between

Replicates

1. Inconsistent Lysis: The

efficiency of cell lysis is not

uniform across samples.

1. Ensure cell pellets are fully

resuspended in the lysis buffer.

Vortex gently but thoroughly.

Use a consistent incubation

time on ice for all samples.

2. Pipetting Errors: Inaccurate

pipetting of lysate or reaction

components.

2. Use calibrated pipettes.

When adding reagents to a 96-

well plate, use a multichannel

pipette for consistency.

3. Temperature Fluctuations:

Inconsistent incubation

temperatures can affect the

rate of the enzymatic reaction.

3. Ensure all samples and

reagents are properly

equilibrated to the

recommended temperature

before starting the reaction.

Use a plate incubator for

precise temperature control.

Data Presentation: Lysis Buffer Comparison
The choice of lysis buffer significantly impacts the signal-to-background ratio and the overall

dynamic range of the assay. The following table provides an illustrative comparison of expected

results when using different lysis buffers on a population of apoptotic cells versus a negative

control population.

This table presents representative data based on findings in the literature. Actual results may

vary depending on the cell type, apoptosis induction method, and specific buffer formulation.
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Lysis
Buffer
Type

Detergent
(s)

Apoptotic
Sample
(RFU)

Control
Sample
(RFU)

Backgrou
nd
(Buffer
Blank,
RFU)

Signal-to-
Backgrou
nd Ratio

Fold
Increase
(Apoptoti
c/Control)

Recommen

ded

(CHAPS-

based)

0.1-0.5%

CHAPS
8500 950 150 56.7 8.9

Acceptable

(Triton™-

based)

0.1-1%

Triton™ X-

100

7200 1100 200 36.0 6.5

Not

Recommen

ded (RIPA)

SDS, S-

Deoxychol

ate

1500 1200 250 6.0 1.3

Observations:

The CHAPS-based buffer provides the highest signal-to-background ratio and the largest

fold-increase in activity, indicating optimal performance.

The Triton™ X-100-based buffer is a viable alternative, though it may result in slightly higher

background and lower signal.

RIPA buffer significantly inhibits the caspase activity in the apoptotic sample, leading to a

very low signal and a minimal fold-increase over the control. This makes it unsuitable for

accurately quantifying caspase activity.

Experimental Protocols
Protocol 1: Preparation of Recommended Cell Lysis
Buffer (CHAPS-based)
This protocol provides a common formulation for a lysis buffer suitable for caspase activity

assays.
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Components:

50 mM HEPES (pH 7.4)

100 mM NaCl

0.1% CHAPS

1 mM EDTA

10% Sucrose

5 mM DTT (Dithiothreitol) - Add fresh just before use

Preparation (for 50 mL):

To 40 mL of ultrapure water, add:

2.5 mL of 1 M HEPES (pH 7.4) stock solution.

2.0 mL of 5 M NaCl stock solution.

50 mg of CHAPS powder.

100 µL of 0.5 M EDTA stock solution.

5 g of Sucrose.

Stir until all components are fully dissolved.

Adjust the final volume to 50 mL with ultrapure water.

Store at 4°C.

Immediately before use, add 250 µL of 1 M DTT stock to the required volume of lysis buffer.

Protocol 2: Cell Lysate Preparation
For Adherent Cells:
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Induce apoptosis in your cells using the desired method. Include a non-induced control

culture.

Aspirate the culture medium.

Wash the cells once with ice-cold PBS.

Completely remove the PBS and add an appropriate volume of ice-cold Lysis Buffer (with

fresh DTT) to the plate (e.g., 100 µL for a 6-well plate well).

Incubate the plate on ice for 10-15 minutes.

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled

tube. Keep on ice and use immediately.

For Suspension Cells:

Induce apoptosis as required.

Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again and carefully remove all of the supernatant.

Resuspend the cell pellet in ice-cold Lysis Buffer (with fresh DTT). Use 100 µL of buffer per

2-5 million cells.

Incubate on ice for 10-15 minutes, vortexing gently every 5 minutes.

Proceed with steps 7 and 8 from the adherent cell protocol.

Protocol 3: Ac-DEVD-AFC Assay
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Prepare the cell lysates as described in Protocol 2. It is recommended to determine the

protein concentration of each lysate (e.g., using a BCA assay) to normalize the activity.

Prepare the 2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 2 mM EDTA, 20%

Sucrose, 10 mM DTT (add fresh).

In a black, flat-bottom 96-well plate, add the following to each well:

Sample Wells: 50 µL of cell lysate (containing 50-100 µg of total protein).

Negative Control Wells: 50 µL of lysate from non-induced cells.

Blank Well: 50 µL of Lysis Buffer.

Prepare the Master Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of Ac-
DEVD-AFC substrate (from a 5 mM stock in DMSO).

Add 50 µL of the Master Mix to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm

and an emission wavelength of 505 nm.

Visualizations
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Caption: Simplified signaling pathway of extrinsic apoptosis leading to Caspase-3/7 activation

and detection by the Ac-DEVD-AFC substrate.
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Caption: Experimental workflow for the Ac-DEVD-AFC caspase-3/7 activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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